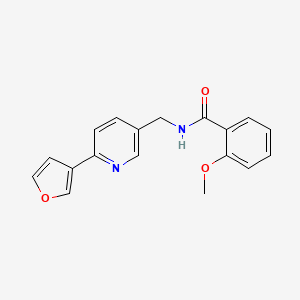

N-((6-(呋喃-3-基)吡啶-3-基)甲基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a benzamide group (a benzene ring attached to a carboxamide group). It’s worth noting that both furan and pyridine rings are heterocyclic compounds, which are commonly found in various pharmaceuticals and natural products .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions (MCRs). These reactions involve simultaneous multi bond-forming reactions, leading to structurally diverse compounds . For instance, a series of polysubstituted furans was synthesized via a catalyst-free, one-pot MCR of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .科学研究应用

化学合成和药理活性

N-((6-(呋喃-3-基)吡啶-3-基)甲基)-2-甲氧基苯甲酰胺及其衍生物已在各种科学研究背景下得到探索,尤其是在药学领域。这些化合物已被合成和表征,以研究其作为抗精神病药物的潜力,并表现出显着的药理活性。例如,de Paulis 等人 (1986) 进行的一项研究合成了一系列水杨酰胺衍生物,其中包括与 N-((6-(呋喃-3-基)吡啶-3-基)甲基)-2-甲氧基苯甲酰胺 相似的结构基序,以测试抗多巴胺活性。这些化合物显示出有希望的结果,其中一些显示出比氟哌啶醇(一种众所周知的抗精神病药物)更高的效力,特别是那些在芳环上具有特定卤代取代基和乙基基团的化合物。该研究强调了这些化合物在用于治疗精神分裂症的临床试验中的潜力,指出了结构修饰在增强药理功效中的重要性 (de Paulis 等人,1986)。

光环加成反应

在另一个领域,涉及吡啶和呋喃衍生物的光环加成反应已被研究,以了解与 N-((6-(呋喃-3-基)吡啶-3-基)甲基)-2-甲氧基苯甲酰胺 相似的化合物在特定条件下的化学行为。Sakamoto 等人 (1999) 探索了吡啶和呋喃之间的光化学反应,导致形成独特的加合物。这些反应提供了对合成途径的见解,这些途径可用于创建复杂的杂环化合物,这些化合物通常存在于药理活性分子中。该研究展示了呋喃和吡啶衍生物在合成有机化学中的多功能性,从而能够开发具有潜在生物活性的新化合物 (Sakamoto 等人,1999)。

抗原生动物剂

进一步扩展应用范围,含有呋喃和吡啶部分的新型化合物已被评估其抗原生动物特性。Ismail 等人 (2004) 合成了一系列新型双阳离子咪唑并[1,2-a]吡啶,显示出对布氏锥虫罗得西亚种和恶性疟原虫的有效体外活性。这些化合物,包括与 N-((6-(呋喃-3-基)吡啶-3-基)甲基)-2-甲氧基苯甲酰胺 结构相关的衍生物,显示出很强的 DNA 亲和力和在锥虫小鼠模型中的显着体内活性,表明它们作为治疗原生动物感染的治疗剂的潜力 (Ismail 等人,2004)。

作用机制

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

It’s known that similar compounds have been evaluated for their anti-tubercular activity , suggesting they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth or survival of this bacterium.

未来方向

属性

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-7-16(19-10-13)14-8-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHTZFPIMYYQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)

![N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2984444.png)

![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)

![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)

![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)